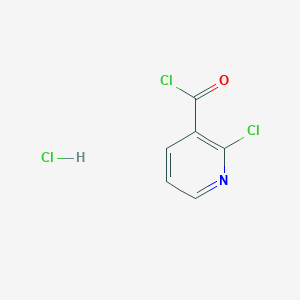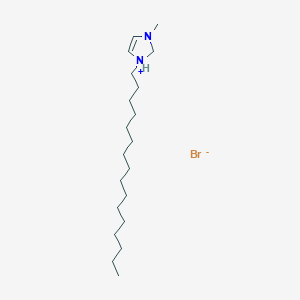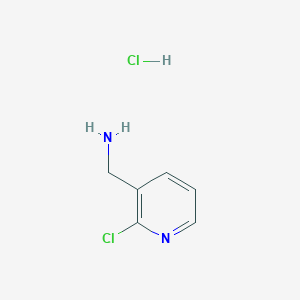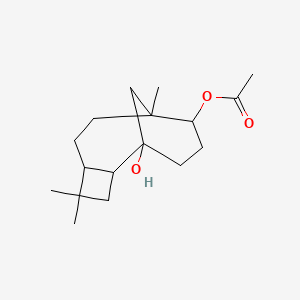
1,9-Caryolanediol-9-acetat
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Senecrassidiol 6-acetate is a sesquiterpenoid compound with notable biochemical activity, including cytotoxic effects against cancer cells. This compound is derived from natural sources, such as the stembark of Aglaia simplicifolia, a species within the Meliaceae family known for its diverse chemical compounds with potential pharmacological benefits (Kurniasih et al., 2019).
Synthesis Analysis
The synthesis of Senecrassidiol 6-acetate involves complex organic reactions, typically starting from natural sesquiterpenoid precursors. The process may involve steps such as acetylation, where an acetyl group is introduced to Senecrassidiol, although specific synthesis routes for Senecrassidiol 6-acetate are not detailed in the available literature. However, research on similar compounds suggests methodologies that could be adapted for its synthesis, involving catalysis and organic solvent systems (Qian et al., 2016).
Molecular Structure Analysis
The molecular structure of Senecrassidiol 6-acetate is characterized by its sesquiterpenoid skeleton with an acetate group at the 6th position. Techniques such as NMR (Nuclear Magnetic Resonance) and mass spectrometry are pivotal in elucidating its structure, providing insights into its molecular geometry, electronic distribution, and functional groups (Kurniasih et al., 2019).
Chemical Reactions and Properties
Senecrassidiol 6-acetate participates in chemical reactions typical of sesquiterpenoids and acetates, such as hydrolysis, where the acetate group can be removed under certain conditions. Its reactivity is influenced by the presence of the acetate group, which may affect its biological activity and solubility in organic solvents (Schneider et al., 2009).
Physical Properties Analysis
The physical properties of Senecrassidiol 6-acetate, such as melting point, boiling point, and solubility, are determined by its molecular structure. The acetate group increases its polarity compared to non-acetylated sesquiterpenoids, potentially affecting its solubility in various solvents. Detailed analyses of these properties require empirical data, which was not explicitly found in the available literature.
Chemical Properties Analysis
Senecrassidiol 6-acetate's chemical properties, including acidity, basicity, and reactivity towards other chemical reagents, are shaped by its functional groups. The acetate moiety introduces ester characteristics, making it susceptible to reactions like ester hydrolysis in alkaline conditions. Its sesquiterpenoid core also contributes to its chemical behavior, particularly in organic synthesis and potential interactions with biological molecules (Kurniasih et al., 2019).
Wissenschaftliche Forschungsanwendungen
Zytotoxische Aktivität
Die Verbindung Senecrassidiol, die als 1,9-Caryolanediol-9-acetat identifiziert wurde, hat eine zytotoxische Aktivität gegen HeLa-Zervixkarzinomzellen gezeigt {svg_1}. Der IC50-Wert, ein Maß für die Wirksamkeit einer Substanz bei der Hemmung einer bestimmten biologischen oder biochemischen Funktion, wurde mit 2,18 μM ermittelt {svg_2}.
Anti-inflammatorische Aktivität
Senecrassidiol hat in getesteten Modellen eine signifikante entzündungshemmende Aktivität gezeigt {svg_3}. Dies deutet darauf hin, dass es möglicherweise für die Entwicklung neuer entzündungshemmender Medikamente verwendet werden könnte {svg_4}.
Komplexe Struktur für die Forschung
Aufgrund seiner komplexen Struktur weist Senecrassidiol-6-acetat eine hohe Perplexität auf, was es zu einem interessanten Forschungsobjekt macht. Seine vielfältigen Anwendungen bieten Burstiness, eine Eigenschaft eines Systems, in dem Ereignisse in Clustern oder Ausbrüchen auftreten.
Zukünftige Richtungen
While specific future directions for research on Senecrassidiol 6-acetate were not found in the search results, there are general trends in the field of natural product research that could be relevant. For example, there is ongoing research into the biological activities of sesquiterpenoids, a class of natural products to which Senecrassidiol 6-acetate may belong . This research is focused on understanding the potential uses of these compounds in medicine and drug discovery .
Wirkmechanismus
Target of Action
1,9-Caryolanediol 9-acetate is a natural product used for research related to life sciences
Biochemical Pathways
It’s important to note that the compound is a sesquiterpenoid , a class of compounds known to interact with various biochemical pathways.
Pharmacokinetics
The compound is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc , which suggests it may have good bioavailability.
Eigenschaften
IUPAC Name |
(1-hydroxy-4,4,8-trimethyl-9-tricyclo[6.3.1.02,5]dodecanyl) acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28O3/c1-11(18)20-14-6-8-17(19)10-16(14,4)7-5-12-13(17)9-15(12,2)3/h12-14,19H,5-10H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRFYCTLMXJJJHZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CCC2(CC1(CCC3C2CC3(C)C)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

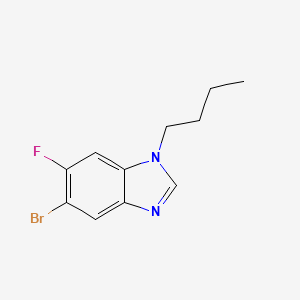

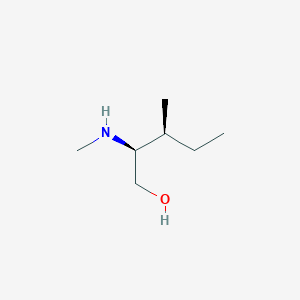
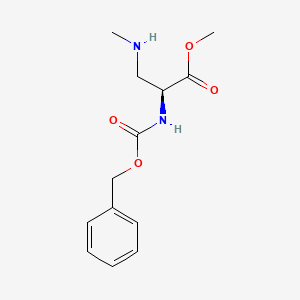
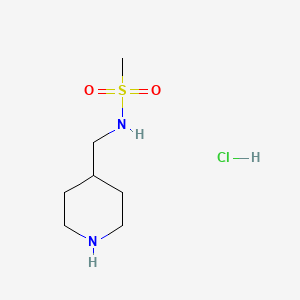
![Methyl 3-oxa-9-azabicyclo[3.3.1]nonane-7-carboxylate hydrochloride](/img/structure/B1149071.png)
